![molecular formula C9H12BrNS B6325836 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide CAS No. 129791-02-2](/img/structure/B6325836.png)
2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide
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Overview
Description
2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide is a chemical compound with the molecular formula C9H12BrNS. It is a powder form substance . The IUPAC name for this compound is 2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine hydrochloride .
Synthesis Analysis
A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds were converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .Molecular Structure Analysis
The molecular weight of 2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide is 201.72 . The InChI code for this compound is 1S/C9H11NS.ClH/c1-2-5-9-8 (4-1)10-6-3-7-11-9;/h1-2,4-5,10H,3,6-7H2;1H .Physical And Chemical Properties Analysis
2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide is a powder form substance . It has a melting point of 202-204°C .Scientific Research Applications
Synthesis of Condensed Indoles
A preparative method has been proposed for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds were converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .
Antiarrhythmic Antihypertensive Calcium Channel Antagonistic Activity
Phase II clinical trials on antiarrhythmic antihypertensive calcium (Ca 2+) channel antagonistic activity are being carried out on two spinoffs, one of which is 7-bromo-3 (S)-butyl-3-ethyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1- dioxide (GW-577) .
Agonist at Nicotinic Acetylcholine Receptors
It was found to possess activity as an agonist at nicotinic acetylcholine receptors during the course of work that ultimately led to the discovery of the anti-smoking drug varenicline .
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiazepines, a class of compounds to which this compound belongs, are known to interact with a wide variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
It is synthesized by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .
Biochemical Pathways
Benzothiazepines are known to influence a variety of biological pathways, including those related to cardiovascular function, depression, psychosis, inflammation, and cancer .
Pharmacokinetics
The compound has a molecular weight of 16526 and a density of 11737 g/cm3 . Its boiling point is 117-120 °C (Press: 0.9 Torr) , which may influence its bioavailability.
Result of Action
Benzothiazepines are known to have diverse biological effects, including enzyme inhibition, antimicrobial activity, central nervous system depression, anti-inflammatory effects, and anticancer activity .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS.BrH/c1-2-5-9-8(4-1)10-6-3-7-11-9;/h1-2,4-5,10H,3,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSBCLYXSCYUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2SC1.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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